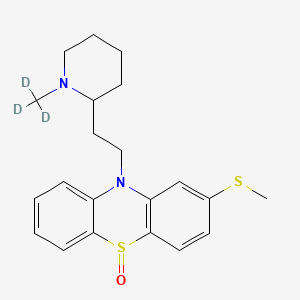

Thioridazine-d3 5-Sulfoxide

Overview

Description

Thioridazine-d3 5-Sulfoxide is a deuterated derivative of thioridazine, a phenothiazine antipsychotic drug. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of thioridazine. The deuterium atoms in this compound make it a valuable tool for tracing and analyzing metabolic pathways.

Mechanism of Action

Target of Action

Thioridazine-d3 5-Sulfoxide, a derivative of Thioridazine, primarily targets dopaminergic D1 and D2 receptors in the brain . It also interacts with alpha-adrenergic receptors and influences the release of hypothalamic and hypophyseal hormones . In addition, it has been found to inhibit Penicillin-binding proteins PBP and PBPa , which are crucial in the cell wall synthesis of bacteria .

Mode of Action

This compound blocks the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, thereby reducing dopamine neurotransmission . It also blocks the alpha-adrenergic effect, leading to a decrease in the release of hypothalamic and hypophyseal hormones . This results in changes in basal metabolism, body temperature, wakefulness, and vasomotor tone . In the context of antimicrobial activity, it inhibits the Penicillin-binding proteins, disrupting the bacterial cell wall synthesis .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It modifies cytoskeleton dynamics, triggering Ca2+ overload and toxic reactive oxygen species accumulation . This leads to mitochondrial depolarization and apoptosis . In the context of antimicrobial activity, it disrupts the cell wall synthesis pathway in bacteria .

Pharmacokinetics

This compound is a derivative of Thioridazine, which is known to have incomplete bioavailability . It is metabolized in the liver, at least partly mediated by CYP2D6 , into sulfoxide derivatives . The elimination half-life of Thioridazine is around 21-24 hours .

Result of Action

The action of this compound leads to several molecular and cellular effects. It induces autophagy in GBM cell lines and upregulates AMPK activity . In the context of antimicrobial activity, it exhibits enhanced activity against Gram-positive bacteria, particularly methicillin- and ciprofloxacin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the action of this compound. For instance, the compound’s antimicrobial activity can be enhanced by laser irradiation . Moreover, the bacteriotoxic activity of Thioridazine is significantly reduced by phototransformation .

Biochemical Analysis

Biochemical Properties

These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring

Cellular Effects

Thioridazine, from which Thioridazine-d3 5-Sulfoxide is derived, has been shown to have potent effects on various types of cells. For instance, it has been found to induce autophagy in GBM cell lines and upregulate AMPK activity . It is also known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, depress the release of hypothalamic and hypophyseal hormones, and affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Molecular Mechanism

Thioridazine, its parent compound, is known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Temporal Effects in Laboratory Settings

Studies on Thioridazine have shown that it has potent effects on basal ganglia dopamine in rats and hamsters .

Dosage Effects in Animal Models

Thioridazine has been shown to have a dose-dependent and statistically significant effect in vivo at doses from 15 to 25 mg/kg .

Metabolic Pathways

Thioridazine is known to be extensively metabolized, with one of its metabolites being Thioridazine 5-Sulfoxide .

Transport and Distribution

Studies on Thioridazine have shown that it is distributed in serum or tissue and accumulates in all tissues studied .

Subcellular Localization

Studies on D2 receptors, which are the main targets of Thioridazine, have shown that they appear as puncta-like structures along the surface of dendrites and soma of dopamine neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thioridazine-d3 5-Sulfoxide involves the oxidation of thioridazine-d3. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the sulfoxide form. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling of the compound.

Chemical Reactions Analysis

Types of Reactions: Thioridazine-d3 5-Sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide to sulfone.

Reduction: The sulfoxide group can be reduced back to the sulfide form.

Substitution: The phenothiazine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products:

Oxidation: Thioridazine-d3 5-Sulfone.

Reduction: Thioridazine-d3.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Thioridazine-d3 5-Sulfoxide is widely used in scientific research, including:

Chemistry: Studying the metabolic pathways and degradation products of thioridazine.

Biology: Investigating the interaction of thioridazine metabolites with biological systems.

Medicine: Researching the pharmacokinetics and pharmacodynamics of thioridazine and its metabolites.

Industry: Developing analytical methods for the detection and quantification of thioridazine and its metabolites in various matrices.

Comparison with Similar Compounds

Thioridazine: The parent compound, used as an antipsychotic.

Mesoridazine: A metabolite of thioridazine with similar pharmacological properties.

Chlorpromazine: Another phenothiazine antipsychotic with a different side effect profile.

Uniqueness: Thioridazine-d3 5-Sulfoxide is unique due to its deuterium labeling, which makes it an invaluable tool for tracing metabolic pathways and studying the pharmacokinetics of thioridazine. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis using mass spectrometry.

Biological Activity

Thioridazine-d3 5-Sulfoxide is a derivative of thioridazine, a phenothiazine antipsychotic drug. This compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and oncology. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings.

Target Receptors

this compound primarily targets dopaminergic D1 and D2 receptors in the brain, as well as alpha-adrenergic receptors. These interactions influence neurotransmitter release and have implications for various neurological conditions. Additionally, it affects penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.

Mode of Action

The compound blocks postsynaptic mesolimbic dopaminergic receptors, leading to reduced dopamine neurotransmission. This action is significant in the treatment of psychotic disorders and has been explored for its antitumor properties .

Biochemical Pathways

this compound modifies cytoskeleton dynamics and triggers calcium overload, resulting in the accumulation of toxic reactive oxygen species (ROS). These biochemical changes are crucial for its cytotoxic effects in cancer cells.

Pharmacological Effects

Anticancer Activity

Research indicates that this compound exhibits potent antitumor effects, particularly against glioblastoma (GBM) cell lines. It induces autophagy and upregulates AMP-activated protein kinase (AMPK) activity, which plays a role in energy homeostasis and cellular stress responses. In vitro studies have shown that thioridazine can suppress GBM tumorigenesis effectively .

Case Study: Acute Myeloid Leukemia (AML)

A phase 1 clinical trial evaluated thioridazine's efficacy in combination with cytarabine for treating relapsed or refractory AML. The study found that thioridazine led to significant reductions in blast counts among patients, correlating with dopamine receptor D2 (DRD2) expression levels on leukemic cells . The trial highlighted the potential of DRD2 as a therapeutic target in AML.

Cellular Effects

Induction of Autophagy

In GBM cell lines, this compound was shown to induce autophagy at concentrations as low as 5 µM. The upregulation of LC3-II, a marker for autophagy, was observed alongside increased levels of cleaved caspase-3 and PARP at higher concentrations, indicating a complex interplay between autophagy and apoptosis pathways .

Dose-Dependent Effects

Studies have demonstrated that thioridazine exhibits dose-dependent effects on cell proliferation and apoptosis. For instance, treatment with 20 µM thioridazine significantly inhibited tumor cell growth in vitro .

Antimicrobial Activity

This compound also displays antimicrobial properties. Recent studies have shown enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves inhibition of PBPs, which are essential for bacterial cell wall synthesis .

Research Applications

This compound is utilized in various research domains:

- Chemistry : Investigating metabolic pathways and degradation products.

- Biology : Studying interactions between thioridazine metabolites and biological systems.

- Medicine : Exploring pharmacokinetics and pharmacodynamics.

- Industry : Developing analytical methods for detection and quantification of thioridazine metabolites.

Properties

IUPAC Name |

2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26(24)21-11-10-17(25-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDFFVBQCMLXIE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858476 | |

| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330076-56-6 | |

| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.